2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethyl-3-oxo-1H-pyrazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Shares a similar pyrazole core but with different substituents.
Dipyrone: Contains a pyrazole ring and is used as an analgesic and antipyretic.
Antipyrine: Another pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(3-6(10)11)7(12)9(2)8-4/h8H,3H2,1-2H3,(H,10,11) |
InChI Key |
WZQODVACXAMQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CC(=O)O |
Origin of Product |
United States |
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